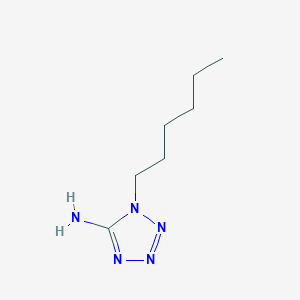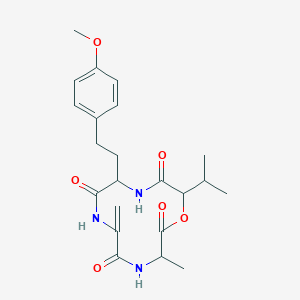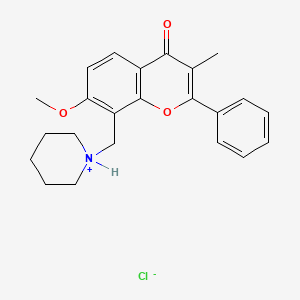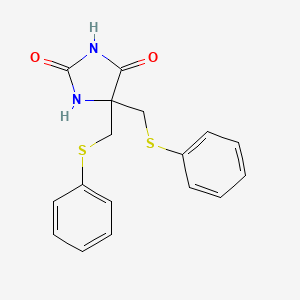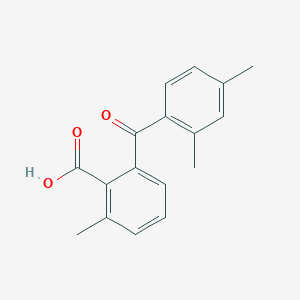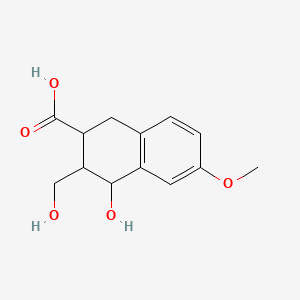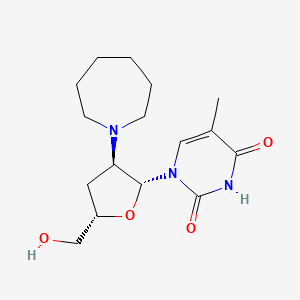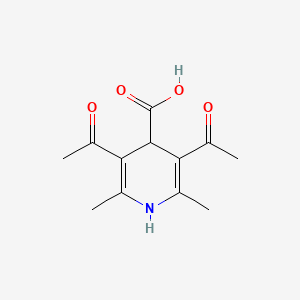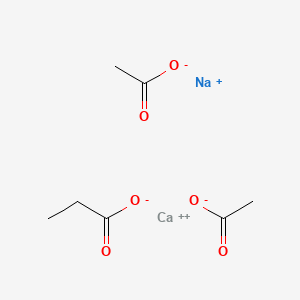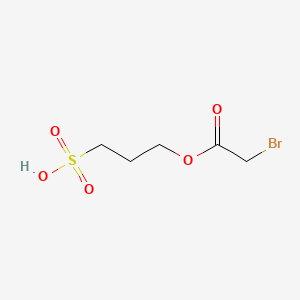
3-((Bromoacetyl)oxy)-1-propanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((Bromoacetyl)oxy)-1-propanesulfonic acid is an organic compound that features a bromoacetyl group attached to a propanesulfonic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Bromoacetyl)oxy)-1-propanesulfonic acid typically involves the reaction of 3-hydroxy-1-propanesulfonic acid with bromoacetyl bromide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen bromide formed during the reaction. The reaction conditions usually involve maintaining the reaction mixture at a low temperature to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-((Bromoacetyl)oxy)-1-propanesulfonic acid can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromoacetyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The sulfonic acid group can participate in redox reactions, although these are less common.
Hydrolysis: The ester linkage between the bromoacetyl and propanesulfonic acid can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products
Nucleophilic Substitution: The major products are the corresponding substituted derivatives, such as amides, thioesters, and esters.
Hydrolysis: The major products are 3-hydroxy-1-propanesulfonic acid and bromoacetic acid.
Scientific Research Applications
3-((Bromoacetyl)oxy)-1-propanesulfonic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the preparation of sulfonated compounds.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development.
Materials Science: It can be used in the synthesis of functional materials, such as ion-exchange resins and sulfonated polymers.
Mechanism of Action
The mechanism of action of 3-((Bromoacetyl)oxy)-1-propanesulfonic acid depends on the specific application and the target molecule. In nucleophilic substitution reactions, the bromoacetyl group acts as an electrophile, attracting nucleophiles to form new covalent bonds. The sulfonic acid group can enhance the compound’s solubility in water and its ability to participate in ionic interactions.
Comparison with Similar Compounds
Similar Compounds
3-(Bromoacetyl)coumarin: This compound also contains a bromoacetyl group but is attached to a coumarin moiety. It is used in the synthesis of heterocyclic compounds and has applications in medicinal chemistry.
Bromoacetic Acid: A simpler compound with a bromoacetyl group attached to an acetic acid moiety. It is used as an alkylating agent in organic synthesis.
Uniqueness
3-((Bromoacetyl)oxy)-1-propanesulfonic acid is unique due to the presence of both a bromoacetyl group and a sulfonic acid group. This combination allows it to participate in a wide range of chemical reactions and enhances its solubility in aqueous environments, making it versatile for various applications.
Properties
CAS No. |
803631-43-8 |
|---|---|
Molecular Formula |
C5H9BrO5S |
Molecular Weight |
261.09 g/mol |
IUPAC Name |
3-(2-bromoacetyl)oxypropane-1-sulfonic acid |
InChI |
InChI=1S/C5H9BrO5S/c6-4-5(7)11-2-1-3-12(8,9)10/h1-4H2,(H,8,9,10) |
InChI Key |
HVTCXWFFAHQFGR-UHFFFAOYSA-N |
Canonical SMILES |
C(COC(=O)CBr)CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![undecacyclo[30.6.2.210,13.02,27.04,25.06,23.08,21.011,20.012,17.029,39.036,40]dotetraconta-1(39),2,4,6(23),7,9,11(20),12,14,16,18,21,24,26,28,30,32(40),33,35,37,41-henicosaene](/img/structure/B12799520.png)
